Cas no 2228379-08-4 (3-{3-(difluoromethoxy)-4-methylphenylmethyl}piperidin-3-ol)

3-{3-(difluoromethoxy)-4-methylphenylmethyl}piperidin-3-ol structure
2228379-08-4 structure
商品名:3-{3-(difluoromethoxy)-4-methylphenylmethyl}piperidin-3-ol
CAS番号:2228379-08-4
MF:C14H19F2NO2
メガワット:271.302971124649
CID:6519243
PubChem ID:165780486

3-{3-(difluoromethoxy)-4-methylphenylmethyl}piperidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-{3-(difluoromethoxy)-4-methylphenylmethyl}piperidin-3-ol
    • 2228379-08-4
    • 3-{[3-(difluoromethoxy)-4-methylphenyl]methyl}piperidin-3-ol
    • EN300-1963634
    • インチ: 1S/C14H19F2NO2/c1-10-3-4-11(7-12(10)19-13(15)16)8-14(18)5-2-6-17-9-14/h3-4,7,13,17-18H,2,5-6,8-9H2,1H3
    • InChIKey: XUGMWDAEDWYFJX-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1=C(C)C=CC(=C1)CC1(CNCCC1)O)F

計算された属性

  • せいみつぶんしりょう: 271.13838517g/mol
  • どういたいしつりょう: 271.13838517g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 291
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 41.5Ų

3-{3-(difluoromethoxy)-4-methylphenylmethyl}piperidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1963634-2.5g
3-{[3-(difluoromethoxy)-4-methylphenyl]methyl}piperidin-3-ol
2228379-08-4
2.5g
$2548.0 2023-09-17
Enamine
EN300-1963634-0.05g
3-{[3-(difluoromethoxy)-4-methylphenyl]methyl}piperidin-3-ol
2228379-08-4
0.05g
$1091.0 2023-09-17
Enamine
EN300-1963634-0.1g
3-{[3-(difluoromethoxy)-4-methylphenyl]methyl}piperidin-3-ol
2228379-08-4
0.1g
$1144.0 2023-09-17
Enamine
EN300-1963634-0.5g
3-{[3-(difluoromethoxy)-4-methylphenyl]methyl}piperidin-3-ol
2228379-08-4
0.5g
$1247.0 2023-09-17
Enamine
EN300-1963634-5g
3-{[3-(difluoromethoxy)-4-methylphenyl]methyl}piperidin-3-ol
2228379-08-4
5g
$3770.0 2023-09-17
Enamine
EN300-1963634-1.0g
3-{[3-(difluoromethoxy)-4-methylphenyl]methyl}piperidin-3-ol
2228379-08-4
1g
$0.0 2023-05-31
Enamine
EN300-1963634-10g
3-{[3-(difluoromethoxy)-4-methylphenyl]methyl}piperidin-3-ol
2228379-08-4
10g
$5590.0 2023-09-17
Enamine
EN300-1963634-0.25g
3-{[3-(difluoromethoxy)-4-methylphenyl]methyl}piperidin-3-ol
2228379-08-4
0.25g
$1196.0 2023-09-17
Enamine
EN300-1963634-1g
3-{[3-(difluoromethoxy)-4-methylphenyl]methyl}piperidin-3-ol
2228379-08-4
1g
$1299.0 2023-09-17

3-{3-(difluoromethoxy)-4-methylphenylmethyl}piperidin-3-ol 関連文献

3-{3-(difluoromethoxy)-4-methylphenylmethyl}piperidin-3-olに関する追加情報

Comprehensive Overview of 3-{3-(difluoromethoxy)-4-methylphenylmethyl}piperidin-3-ol (CAS No. 2228379-08-4)

3-{3-(difluoromethoxy)-4-methylphenylmethyl}piperidin-3-ol (CAS No. 2228379-08-4) is a structurally unique compound that has garnered significant attention in pharmaceutical and chemical research due to its potential applications in drug discovery and development. This molecule features a piperidin-3-ol core, which is a common scaffold in medicinal chemistry, combined with a difluoromethoxy and 4-methylphenylmethyl moiety. These functional groups contribute to its distinct physicochemical properties, making it a subject of interest for researchers exploring novel therapeutic agents.

The compound's CAS number 2228379-08-4 serves as a unique identifier, ensuring precise tracking in scientific literature and regulatory databases. Its molecular structure is characterized by the presence of a difluoromethoxy group, which is known to enhance metabolic stability and bioavailability in drug candidates. This attribute aligns with current trends in pharmaceutical research, where fluorinated compounds are increasingly sought after for their ability to improve drug-like properties. The 4-methylphenylmethyl substituent further adds to the compound's lipophilicity, potentially influencing its binding affinity to biological targets.

In recent years, the demand for fluorinated building blocks like 3-{3-(difluoromethoxy)-4-methylphenylmethyl}piperidin-3-ol has surged, driven by the growing focus on precision medicine and targeted therapies. Researchers are particularly interested in how such compounds can be leveraged to address unmet medical needs, such as neurodegenerative diseases and inflammatory disorders. The compound's piperidine ring is a hallmark of many CNS-active drugs, sparking investigations into its potential role in modulating neurotransmitter systems.

From a synthetic chemistry perspective, CAS No. 2228379-08-4 presents intriguing challenges and opportunities. The incorporation of the difluoromethoxy group requires specialized synthetic routes, often involving fluorination reagents and protective group strategies. These methodologies are of high interest to organic chemists, as evidenced by the proliferation of publications on fluorine chemistry in top-tier journals. The compound's stereochemistry at the piperidin-3-ol position also opens doors for enantioselective synthesis, a hot topic in modern asymmetric catalysis.

The pharmaceutical industry's shift toward small-molecule therapeutics has further elevated the relevance of compounds like 3-{3-(difluoromethoxy)-4-methylphenylmethyl}piperidin-3-ol. Its structural features align with key drug design principles, such as the Lipinski rule of five, making it a promising candidate for further optimization. Additionally, the compound's potential interactions with G-protein-coupled receptors (GPCRs) or ion channels are areas of active exploration, reflecting broader industry trends toward mechanistic drug discovery.

Beyond its immediate applications, CAS No. 2228379-08-4 exemplifies the convergence of computational chemistry and experimental research. Advances in molecular docking and quantitative structure-activity relationship (QSAR) modeling have enabled researchers to predict the compound's behavior in biological systems with greater accuracy. This synergy between in silico and in vitro approaches is reshaping how novel compounds are evaluated, reducing the time and cost associated with traditional drug development.

In summary, 3-{3-(difluoromethoxy)-4-methylphenylmethyl}piperidin-3-ol (CAS No. 2228379-08-4) represents a compelling case study in contemporary medicinal chemistry. Its unique structural motifs, combined with the growing emphasis on fluorine-containing pharmaceuticals, position it as a valuable asset for researchers tackling complex health challenges. As the scientific community continues to unravel its full potential, this compound is poised to play a pivotal role in the next generation of therapeutic innovations.

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